5-Fluoro-2-(3-methylphenyl)isoindole-1,3-dione
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Overview
Description
5-Fluoro-2-(3-methylphenyl)isoindole-1,3-dione is a chemical compound belonging to the class of isoindole-1,3-dione derivatives. These compounds are known for their diverse biological and pharmaceutical applications. Isoindole-1,3-dione derivatives, commonly referred to as phthalimides, are important structural motifs in various natural products and synthetic drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(3-methylphenyl)isoindole-1,3-dione can be achieved through several methods. One common approach involves the condensation of phthalic anhydride with primary amines. This reaction typically requires heating and the presence of a suitable solvent . Another method involves the reaction of maleimides or maleic anhydride with styrenes, which forms two C–C bonds via consecutive activation of four C–H bonds .
Industrial Production Methods: Industrial production of isoindole-1,3-dione derivatives often involves the use of high-yield, selective reactions. For example, the reaction of tetraynes with imidazole derivatives in the presence of oxygen can produce multifunctionalized tricyclic isoindole-1,3-diones in good to excellent yields . This method is advantageous due to its green, waste-free transformation and high atom economy.
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-2-(3-methylphenyl)isoindole-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the fluoro and methyl groups on the aromatic ring .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines or thiols .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .
Scientific Research Applications
5-Fluoro-2-(3-methylphenyl)isoindole-1,3-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential antiviral, anti-inflammatory, and anticancer activities . Additionally, it is used in the development of new pharmaceuticals and as a tool for studying various biological processes .
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(3-methylphenyl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 5-Fluoro-2-(3-methylphenyl)isoindole-1,3-dione include other isoindole-1,3-dione derivatives such as 5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione and 5-fluoro-2-methylphenyl isocyanate .
Uniqueness: What sets this compound apart from other similar compounds is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both fluoro and methyl groups on the aromatic ring can enhance its stability and selectivity in various reactions .
Properties
IUPAC Name |
5-fluoro-2-(3-methylphenyl)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO2/c1-9-3-2-4-11(7-9)17-14(18)12-6-5-10(16)8-13(12)15(17)19/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFAYYKGFYWCON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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